N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a thieno[3,2-d]pyrimidine core fused with a pyrrolidine ring and a methanesulfonamide group. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . Its synthesis and structural analogs are described in patent literature, indicating its role as a pharmaceutical intermediate .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-21(26(23,24)12-14-5-3-2-4-6-14)15-7-9-22(11-15)18-17-16(8-10-25-17)19-13-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAOZMFEDHVBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2SC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives, a core structure of the compound, have been reported to inhibit ezh2, a key enzyme involved in histone methylation and gene regulation. Other studies have also reported that thieno[3,2-d]pyrimidine derivatives can act as JAK1 selective inhibitors.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that the compound might interact with its targets (like ezh2 or jak1) and inhibit their activity. This inhibition could lead to changes in cellular processes controlled by these targets.
Biological Activity
N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
- Key Functional Groups : Methanesulfonamide, thienopyrimidine, and pyrrolidine moieties.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell proliferation and survival pathways. These pathways are critical in cancer cell growth and metastasis.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to reduced tumor growth. In vitro studies have reported the following IC50 values:
| Cell Line | IC50 (nM) Mean ± SD |
|---|---|
| MCF-7 | 45 ± 5 |
| HepG-2 | 38 ± 4 |
| HCT-116 | 50 ± 6 |
These results indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. This is evidenced by its ability to modulate inflammatory pathways and reduce pain responses in animal models .
Case Studies and Research Findings
Several studies have explored the compound's effects in preclinical models:
- Study on Tumor Growth Inhibition :
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound is compared below with three analogs from patent literature, focusing on substituent variations and their hypothesized impacts:
Functional Group Analysis
- Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The thienopyrimidine core (target compound) is electron-rich, favoring interactions with ATP-binding pockets in kinases.
- Sulfonamide Modifications : The methylsulfonamide group in the target compound contrasts with the isopropylbenzenesulfonamide in Example 56 (). Bulkier substituents may affect membrane permeability or target selectivity.
- Halogenation : Fluorine atoms in ’s analog could improve metabolic stability and binding affinity via hydrophobic interactions .
Research Findings and Limitations
- Data Gaps: No explicit IC₅₀, solubility, or pharmacokinetic data are available for the target compound. Comparative studies with its analogs are absent in the evidence.
- Crystallographic Analysis : SHELX software () is widely used for small-molecule crystallography, which could aid in resolving the compound’s 3D structure for structure-activity relationship (SAR) studies .
Preparation Methods
Cyclization of Aminothiophene with Formamide
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A condensation between 3-aminothiophene-2-carboxylate and formamide at elevated temperatures (150–180°C) yields thieno[3,2-d]pyrimidin-4(3H)-one with 76–97% efficiency. For example, compound 2a was obtained in 97% yield after 6 hours under reflux. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloro substituent, enabling nucleophilic substitution at the 4-position.
Functionalization at the 4-Position
The chloro intermediate reacts with amines to introduce substituents. For instance, 4-chlorothieno[3,2-d]pyrimidine treated with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours affords 1-(thieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-amine (Yield: 65–70%). This step requires careful control of stoichiometry to avoid over-alkylation.
Preparation of 1-(Thieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-amine
Pyrrolidine Ring Synthesis via Nucleophilic Substitution
The pyrrolidine moiety is synthesized using 1,4-dichlorobutane and methylamine under catalytic potassium iodide (KI) in high-boiling ether solvents (e.g., diglyme). The reaction proceeds at 100–120°C under normal pressure, achieving yields >88%. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Molar ratio (1,4-dichlorobutane:methylamine) | 1:3.5–4.5 |
| Catalyst (KI) loading | 2.5–6 mol% |
| Solvent | Diglyme (400–800 mL/mol) |
This method avoids high-pressure conditions, enhancing scalability.
Coupling with Thienopyrimidine
The pyrrolidine intermediate is coupled with 4-chlorothieno[3,2-d]pyrimidine via nucleophilic aromatic substitution. Using triethylamine (TEA) as a base in acetonitrile at 80°C for 24 hours achieves 70–75% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.
Sulfonylation to Introduce N-Methyl-1-phenylmethanesulfonamide
Sulfonyl Chloride Preparation
Methanesulfonyl chloride is reacted with N-methyl-1-phenylmethanamine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The crude N-methyl-1-phenylmethanesulfonamide is purified via recrystallization (hexane/ethyl acetate).
Coupling with Pyrrolidin-3-amine
The sulfonamide group is introduced by reacting N-methyl-1-phenylmethanesulfonyl chloride with 1-(thieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-amine in the presence of TEA. Optimal conditions include:
| Condition | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction time | 6–8 hours |
| Yield | 60–65% |
Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Challenges and Optimization Strategies
Regioselectivity in Thienopyrimidine Functionalization
Competing reactions at the 2- and 4-positions of thienopyrimidine necessitate careful selection of leaving groups. Chlorine at the 4-position exhibits higher reactivity toward amines compared to bromine.
Purification of Polar Intermediates
Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating 1-(thieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-amine due to its polarity. Alternative methods like centrifugal partition chromatography may improve recovery.
Q & A
Q. Key parameters :
- Temperature control (e.g., reflux in dioxane or acetonitrile) .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for sulfonylation) .
- Purification via column chromatography or recrystallization to isolate high-purity intermediates .
Basic: How to confirm the structure and purity of this compound?
Answer:
Use orthogonal analytical methods:
- NMR spectroscopy : Assign peaks for sulfonamide (-SO₂-), pyrrolidine protons, and thieno-pyrimidine aromatic signals .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns .
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Answer:
- Use SHELXL for small-molecule refinement: Apply restraints for disordered moieties (e.g., flexible pyrrolidine rings) and validate with R-factors .
- Address twinning or partial occupancy issues via SHELXE for phase extension in low-resolution datasets .
- Cross-validate with spectroscopic data (e.g., NOE correlations in NMR) to resolve ambiguities .
Advanced: What strategies are used in structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Compare bioactivity of thieno[3,2-d]pyrimidine analogs with benzothiophene or quinoxaline scaffolds .
- Substituent variation : Test methyl, fluoro, or methoxy groups at the phenyl or pyrrolidine positions to assess steric/electronic effects .
- Functional assays : Measure kinase inhibition (e.g., tyrosine kinases) or cytotoxicity in cancer cell lines to link structural changes to activity .
Advanced: How can computational modeling predict target interactions?
Answer:
- Molecular docking : Use AutoDock or Schrödinger to simulate binding to tyrosine kinase ATP pockets (e.g., c-Met or EGFR) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore mapping : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (thieno-pyrimidine core) .
Advanced: How to analyze and mitigate synthetic impurities?
Answer:
- LC-MS : Identify byproducts (e.g., des-methyl intermediates or sulfonic acid derivatives) .
- Process optimization : Adjust stoichiometry of sulfonyl chloride reagents or reduce reaction time to minimize over-sulfonylation .
- Design of Experiments (DoE) : Use factorial analysis to optimize temperature, solvent, and catalyst ratios .
Advanced: What challenges arise during scale-up synthesis?
Answer:
- Reproducibility : Maintain consistent yields by controlling exothermic reactions (e.g., sulfonylation) with jacketed reactors .
- Solvent recovery : Implement distillation for high-boiling solvents like DMF or dioxane .
- Crystallization control : Use seeding techniques to ensure uniform crystal morphology and prevent polymorphism .
Advanced: How to study polymorphism and its impact on bioactivity?
Answer:
- PXRD : Compare diffraction patterns of crystalline forms; use SHELXD for phase identification .
- DSC/TGA : Analyze thermal stability (e.g., melting points, decomposition profiles) .
- Solubility assays : Test dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) to correlate form with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
